N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-(naphthalen-2-ylsulfonyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE is a complex organic compound with a unique structure that includes a benzisothiazole ring, a naphthylsulfonyl group, and a benzhydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzisothiazole ring. This can be achieved through the reaction of 2-aminobenzenesulfonamide with a suitable oxidizing agent to form the 1,1-dioxido-1,2-benzisothiazole intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzisothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
Major products formed from these reactions include sulfone, sulfoxide, and sulfide derivatives, as well as various substituted benzisothiazole compounds .
Wissenschaftliche Forschungsanwendungen
N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules[][8].
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially through the formation of covalent bonds with active site residues. Additionally, it may interact with cellular signaling pathways, leading to modulation of gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: A simpler benzisothiazole derivative with similar structural features but lacking the naphthylsulfonyl and benzhydrazide groups.
2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: Another benzisothiazole derivative with a methyl group at the 2-position.
Uniqueness
N’-[(3Z)-1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3(2H)-YLIDENE]-N-(2-NAPHTHYLSULFONYL)BENZOHYDRAZIDE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the naphthylsulfonyl group enhances its potential interactions with biological targets, while the benzhydrazide moiety provides additional sites for chemical modification.
Eigenschaften
Molekularformel |
C24H17N3O5S2 |
---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-naphthalen-2-ylsulfonylbenzohydrazide |
InChI |
InChI=1S/C24H17N3O5S2/c28-24(18-9-2-1-3-10-18)27(25-23-21-12-6-7-13-22(21)33(29,30)26-23)34(31,32)20-15-14-17-8-4-5-11-19(17)16-20/h1-16H,(H,25,26) |
InChI-Schlüssel |
KMDANVHKMKNPAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N(NC2=NS(=O)(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.